1-(3,5-Difluorophenyl)propan-2-ol
CAS No.: 1021928-08-4
Cat. No.: VC13415058
Molecular Formula: C9H10F2O
Molecular Weight: 172.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021928-08-4 |
---|---|
Molecular Formula | C9H10F2O |
Molecular Weight | 172.17 g/mol |
IUPAC Name | 1-(3,5-difluorophenyl)propan-2-ol |
Standard InChI | InChI=1S/C9H10F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 |
Standard InChI Key | RBXBUNVTDIPYQN-UHFFFAOYSA-N |
SMILES | CC(CC1=CC(=CC(=C1)F)F)O |
Canonical SMILES | CC(CC1=CC(=CC(=C1)F)F)O |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
1-(3,5-Difluorophenyl)propan-2-ol (CHFO) consists of a propan-2-ol chain (CH-CH(OH)-CH-) attached to a 3,5-difluorophenyl ring. The fluorine atoms at the 3 and 5 positions of the aromatic ring enhance the compound’s polarity and influence its reactivity in substitution and coupling reactions . The chiral center at the second carbon of the propanol chain confers stereochemical complexity, which may impact biological activity .
Physicochemical Properties
While experimental data for this specific compound are scarce, extrapolations can be made from similar structures:
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Boiling Point: Estimated at 240–260°C based on analogs like 3-(3,5-difluorophenyl)propan-1-ol .
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Density: ~1.25 g/cm, consistent with fluorinated propanol derivatives .
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to the hydroxyl and fluorine groups .
Table 1: Comparative Physical Properties of Related Compounds
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|
1-(3,5-Difluorophenyl)propan-2-ol | CHFO | 240–260 (est.) | 1.25 (est.) |
3-(3,5-Difluorophenyl)propan-1-ol | CHFO | 255–265 | 1.23 |
(2R)-1-(3,5-Dichlorophenyl)propan-2-ol | CHClO | 270–280 | 1.35 |
Synthesis Methodologies
Epoxide Ring-Opening Reactions
A common route to propan-2-ol derivatives involves epoxide intermediates. For example, the reaction of 3,5-difluorophenyl glycidyl ether with reducing agents like lithium aluminum hydride (LiAlH) yields 1-(3,5-difluorophenyl)propan-2-ol . This method is advantageous for stereochemical control, as demonstrated in the synthesis of enantiomerically pure analogs .
Halogenation and Reduction
Bromination or chlorination of propan-2-ol precursors followed by catalytic hydrogenation provides a pathway to fluorinated derivatives. For instance, 1-(3,5-dibromophenyl)propan-2-ol can undergo halogen exchange with fluorinating agents like KF/AlO to introduce fluorine substituents .
Table 2: Representative Synthetic Pathways
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Epoxide reduction | LiAlH, THF, 0–25°C | 65–75 | |
Halogen exchange | KF/AlO, DMF, 120°C | 50–60 | |
Grignard reaction | 3,5-Difluorophenyl MgBr, acetone | 70–80 |
Biological Activity and Applications
Industrial Applications
1-(3,5-Difluorophenyl)propan-2-ol serves as a key intermediate in synthesizing:
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Antifungal agents: Precursor to triazole derivatives like voriconazole .
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Agrochemicals: Building block for fluorinated pesticides and herbicides.
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Liquid crystals: Fluorinated aromatic alcohols are used in display technologies .
Comparative Analysis with Analogous Compounds
Chlorinated vs. Fluorinated Derivatives
Chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)propan-2-ol) exhibit higher lipophilicity but lower metabolic stability compared to fluorinated versions . Fluorine’s electronegativity also enhances hydrogen-bonding capacity, improving target affinity .
Stereochemical Considerations
The (2R) configuration of 1-(3,5-dichlorophenyl)propan-2-ol shows 10–20% greater antifungal activity than its (2S) enantiomer. Similar stereoselectivity is anticipated for the difluorophenyl variant .
Table 3: Key Differences Between Analogous Compounds
Feature | 1-(3,5-Difluorophenyl)propan-2-ol | 1-(3,5-Dichlorophenyl)propan-2-ol |
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Electronegativity | High (F: 4.0) | Moderate (Cl: 3.0) |
Lipophilicity (LogP) | 2.1–2.3 | 2.8–3.0 |
Metabolic Stability | High | Moderate |
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